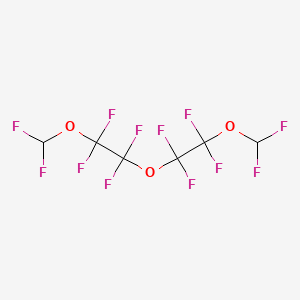

1H,9H-Perfluoro-2,5,8-trioxanonane

Description

Structure

3D Structure

Properties

CAS No. |

205367-61-9 |

|---|---|

Molecular Formula |

C6H2F12O3 |

Molecular Weight |

350.06 g/mol |

IUPAC Name |

1-(difluoromethoxy)-2-[2-(difluoromethoxy)-1,1,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethane |

InChI |

InChI=1S/C6H2F12O3/c7-1(8)19-3(11,12)5(15,16)21-6(17,18)4(13,14)20-2(9)10/h1-2H |

InChI Key |

FZPPENGUXKSLGQ-UHFFFAOYSA-N |

Canonical SMILES |

C(OC(C(OC(C(OC(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations for 1h,9h Perfluoro 2,5,8 Trioxanonane and Its Derivatives

Established Synthetic Pathways for Perfluorinated Ethers

The industrial-scale production of perfluorinated compounds, including ethers, has historically relied on a few robust methods. These techniques are effective in producing highly fluorinated molecules, though they can sometimes lack selectivity and may result in a mixture of products.

Electrochemical Fluorination Techniques

Electrochemical fluorination (ECF) is a cornerstone method for producing organofluorine compounds. wikipedia.org This technique involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride (B91410). wikipedia.org The two primary ECF processes are the Simons process and the Phillips Petroleum process.

The Simons Process entails dissolving an organic substrate in hydrogen fluoride, which serves as both the solvent and the fluorine source. wikipedia.org Electrolysis is conducted at a nickel anode with a cell potential around 5–6 volts. wikipedia.org This method is versatile and has been used to produce perfluorinated amines, ethers, and acid fluorides (from carboxylic acids). wikipedia.org Perfluorinated ethers are noted as significant byproducts in ECF-based synthesis, indicating the utility of this process for creating C-O-C linkages within a perfluorinated chain. researchgate.net

The Phillips Petroleum Process (or "CAVE" process) is similar but is typically applied to volatile hydrocarbons. It uses porous graphite (B72142) anodes in molten potassium fluoride-hydrogen fluoride (KHF2), which acts as the electrolyte and fluorine source. wikipedia.org

| Technique | Description | Key Features | Typical Substrates |

| Simons Process | Electrolysis of an organic compound in anhydrous hydrogen fluoride. | Uses a nickel anode; operates at 5-6 V. wikipedia.org | Amines, ethers, carboxylic acids, sulfonic acids. wikipedia.org |

| Phillips Petroleum Process | Electrochemical fluorination at porous graphite anodes in molten KHF2/HF. | Suited for volatile hydrocarbons and chlorohydrocarbons. wikipedia.org | Volatile hydrocarbons. wikipedia.org |

Direct Fluorination Processes

Direct fluorination involves the reaction of an organic compound with elemental fluorine (F2), typically diluted with an inert gas like nitrogen or helium. researchgate.net This process is highly exothermic and can lead to the combustion of the organic material into products like hydrogen fluoride and tetrafluoromethane if not carefully controlled. researchgate.net To mitigate this, reactions are often carried out at low temperatures (e.g., -80°C) and with high dilution of the fluorine gas. researchgate.net

This method directly substitutes hydrogen atoms with fluorine atoms. For a compound like 1H,9H-Perfluoro-2,5,8-trioxanonane, which contains hydrogen atoms at the terminal positions, direct fluorination would target these C-H bonds. The process can be applied to a wide range of organic compounds and even to the surface modification of polymers to create a thin, highly fluorinated layer. researchgate.netnih.gov However, achieving selective fluorination without side reactions like carbon-carbon bond cleavage remains a significant challenge. researchgate.net

Multistep Organic Synthesis Routes

Complex molecules are often constructed through a series of sequential reactions, a process known as multistep synthesis. youtube.comyoutube.com This approach allows for the precise construction of a target molecule's framework by strategically adding functional groups and building up the carbon skeleton. Retrosynthetic analysis is a key planning tool, where the target molecule is conceptually broken down into simpler, commercially available precursors. youtube.com

For perfluorinated ethers, a common multistep strategy involves:

Preparation of a partially fluorinated precursor : This could involve reacting a fluorinated building block like hexafluoropropylene oxide with an alcohol to create a hydrocarbon precursor with ether linkages. google.com

Perfluorination : The precursor is then fully fluorinated using methods like direct fluorination or electrochemical fluorination. google.com

Conversion and Pyrolysis : For certain structures like perfluorovinyl ethers, the resulting perfluorinated intermediate is converted to a metal salt and then pyrolyzed to generate the final vinyl ether product. google.com

This step-by-step approach offers greater control over the final structure compared to single-step perfluorination methods. youtube.comyoutube.comyoutube.com

Novel Synthetic Strategies for this compound Framework Construction

Modern synthetic chemistry aims to develop more efficient, selective, and environmentally benign methods. For complex fluorinated ethers, this involves creating specific isomers (regioselectivity) and controlling the 3D arrangement of atoms (stereoselectivity), as well as designing powerful catalysts.

Regioselective and Stereoselective Synthetic Approaches

Achieving regioselectivity in the fluorination of molecules with multiple C-H bonds is a significant challenge. beilstein-journals.org The high reactivity of many fluorinating agents can lead to a mixture of products with fluorine atoms at different positions. beilstein-journals.org

Recent advancements have focused on photochemical methods. Photosensitized C-H fluorination, for example, uses visible light and a photosensitizer to activate specific C-H bonds for fluorination under mild conditions. beilstein-journals.org This approach can provide different selectivity compared to traditional transition-metal-catalyzed methods and represents a promising avenue for the precise synthesis of complex molecules like this compound. beilstein-journals.org The goal is to avoid pre-functionalization of the starting material, making the synthesis more efficient. beilstein-journals.org

Catalyst Development for Fluorination and Ether Formation

Catalysts are crucial for enhancing reaction rates and directing the outcome of chemical transformations. In the context of perfluorinated ethers, catalyst development is focused on both the formation of the ether linkages and the introduction of fluorine.

One key method for building the perfluoroether backbone is anionic catalytic polymerization . This process uses a catalyst, such as a fluoride ion (e.g., from CsF), to initiate the polymerization of fluorinated epoxide monomers like hexafluoropropylene oxide (HFPO). fluorochemie.com This allows for the construction of the repeating ether units found in many perfluoropolyethers. fluorochemie.com

More recently, groundbreaking research has led to the development of novel catalysts for manipulating the strong carbon-fluorine bond. A team at Goethe University developed a boron-based catalyst that can break C-F bonds at room temperature. scitechdaily.cominnovationnewsnetwork.com While initially demonstrated for the degradation of "forever chemicals," this catalyst also has potential applications in synthesis. innovationnewsnetwork.comeuropean-coatings.com By enabling the precise control over the degree of fluorination, such catalysts could be used to selectively introduce or remove fluorine atoms, paving the way for the synthesis of complex, partially fluorinated molecules. scitechdaily.comeuropean-coatings.com

Another area of development is heterogeneous catalysis , which uses solid catalysts to facilitate reactions. Research into the breakdown of per- and polyfluoroalkyl substances (PFAS) has identified specialized catalysts, such as titanium-based materials for oxidation and palladium for reductive hydrodefluorination (swapping fluorine for hydrogen). rice.edu A "treatment train" approach, where a molecule is passed through a series of specialized catalysts, could be adapted for synthesis, allowing for the stepwise and controlled construction or modification of fluorinated compounds. rice.edu

| Catalyst/Method | Description | Application in Synthesis | Key Advantage |

| Anionic Catalytic Polymerization | Uses fluoride ion catalysts (e.g., CsF) to polymerize fluorinated epoxides like HFPO. fluorochemie.com | Formation of the perfluoropolyether backbone. fluorochemie.com | Builds the core C-O-C structure of the ether. |

| Boron-Based Catalyst | A structurally constrained, doubly reduced arylborane catalyst. scitechdaily.com | Potential for precise, selective defluorination or controlled fluorination. scitechdaily.comeuropean-coatings.com | Operates at room temperature; high efficiency. scitechdaily.com |

| Heterogeneous Catalysis (e.g., Ti-based, Pd) | Uses solid catalysts to promote specific reactions like oxidation or hydrodefluorination. rice.edu | Potential for sequential, controlled modification of fluorinated molecules. rice.edu | High selectivity for specific bond transformations. rice.edu |

High-Efficiency and Scalable Production Methods

The efficient and scalable production of this compound is a critical aspect of its potential industrial application. While a direct, one-pot synthesis from simple precursors is challenging, a feasible and scalable approach involves the perfluorination of a hydrocarbon analogue, 2,5,8-trioxanonane-1,9-diol. This method can be optimized for high efficiency and throughput.

One of the most promising scalable methods is electrochemical fluorination (ECF) , also known as the Simons process. researchgate.netacs.orgyoutube.com In this process, a solution of the hydrocarbon precursor, 2,5,8-trioxanonane-1,9-diol, in anhydrous hydrogen fluoride is subjected to electrolysis. youtube.com This method is advantageous as it avoids the direct use of hazardous elemental fluorine gas and can be adapted for continuous production. youtube.comyoutube.com

Another scalable technique is direct fluorination using elemental fluorine diluted with an inert gas, such as nitrogen or helium. This method, while requiring specialized equipment and handling procedures due to the high reactivity of fluorine, can be highly efficient when optimized. The use of microreactors or flow chemistry setups can enhance safety and improve reaction control, leading to higher yields and scalability.

A potential high-efficiency production route is summarized in the following table:

| Step | Reaction | Key Parameters | Potential Yield | Scalability |

|---|---|---|---|---|

| 1 | Synthesis of 2,5,8-trioxanonane-1,9-diol | Williamson ether synthesis from diethylene glycol and 2-chloroethanol, followed by hydrolysis. | High | High |

| 2 | Electrochemical Perfluorination | Anhydrous HF, nickel anode, controlled voltage and current density. youtube.com | Moderate to High | Good |

| 3 | Purification | Fractional distillation under reduced pressure. | High | High |

Synthesis of Functionalized this compound Analogues

The functionalization of this compound at its terminal positions opens up a wide range of possibilities for creating novel materials with tailored properties.

The terminal hydroxyl groups of this compound can be replaced by halogens, such as chlorine, bromine, and iodine, to introduce reactive sites for further chemical modifications. chemguide.co.uk A common method for this transformation is the use of a tetraethylammonium (B1195904) halide in combination with a fluorinating agent like [Et2NSF2]BF4. nih.gov

The general reaction for the halogenation of the terminal alcohol groups is as follows:

HOCH2-(CF2-O-CF2-CF2-O-CF2)n-CH2OH + [Et2NSF2]BF4 + Et4N-X → XCH2-(CF2-O-CF2-CF2-O-CF2)n-CH2X + byproducts

Where X can be Cl, Br, or I.

The following table summarizes the conditions for the synthesis of halogenated derivatives:

| Halogen | Reagents | Reaction Conditions | Typical Yield |

|---|---|---|---|

| Chlorine | [Et2NSF2]BF4, Et4NCl | Dichloromethane, room temperature | Up to 90% nih.gov |

| Bromine | [Et2NSF2]BF4, Et4NBr | Dichloromethane, room temperature | Up to 92% nih.gov |

| Iodine | [Et2NSF2]BF4, Et4NI | Dichloromethane, room temperature | Good nih.gov |

The diol functionality of this compound makes it an excellent monomer for incorporation into various polymers, such as polyurethanes and polyesters. For example, it can be reacted with diisocyanates to form fluorinated polyurethanes (FPUs). mdpi.comrsc.orgrsc.org These FPUs exhibit enhanced thermal stability, chemical resistance, and low surface energy. mdpi.com

The synthesis of a polyurethane from this compound and a generic diisocyanate (OCN-R-NCO) can be represented as:

n HO-R_f-OH + n OCN-R-NCO → [-O-R_f-O-C(O)-NH-R-NH-C(O)-]n

Where R_f represents the perfluorinated ether backbone.

To elucidate the reaction mechanisms involved in the synthesis and subsequent reactions of this compound, isotopic labeling is an invaluable tool. slideshare.netnih.govnih.gov For instance, using isotopically labeled starting materials can help track the fate of specific atoms throughout a reaction sequence.

Common isotopic labeling strategies include:

Oxygen-18 (¹⁸O) labeling: The synthesis of the precursor diol can be carried out using ¹⁸O-labeled ethylene (B1197577) glycol to trace the origin of the ether oxygens.

Deuterium (D) labeling: The terminal -CH₂OH groups can be deuterated to study the mechanism of subsequent functionalization reactions.

Carbon-13 (¹³C) labeling: Specific carbon atoms in the backbone can be replaced with ¹³C to aid in the structural elucidation of products and intermediates using NMR spectroscopy. nih.gov

Reaction Mechanism Elucidation during Perfluorinated Ether Synthesis

The synthesis of perfluorinated ethers can proceed through various mechanisms depending on the chosen method. For the proposed synthesis of this compound via direct fluorination of the corresponding diol, a radical chain mechanism is generally accepted. This process involves the homolytic cleavage of the F-F bond to generate fluorine radicals, which then abstract hydrogen atoms from the hydrocarbon precursor. The resulting carbon-centered radicals then react with molecular fluorine to form the C-F bond.

In the case of electrochemical fluorination , the mechanism is thought to involve the formation of high-valent nickel fluoride species on the anode surface, which act as the fluorinating agent. acs.orgjst.go.jp The organic substrate is oxidized at the anode, and the resulting radical cation reacts with the fluoride source. jst.go.jp

Sustainable Chemistry Principles in Perfluorinated Compound Synthesis

The synthesis of perfluorinated compounds has traditionally involved harsh reagents and conditions, raising environmental concerns. researchgate.netnih.govresearchgate.netnih.gov The application of green chemistry principles is crucial for the development of more sustainable synthetic routes. youtube.com

Key sustainable strategies applicable to the synthesis of this compound and its derivatives include:

Use of Safer Solvents: Replacing hazardous solvents with more environmentally friendly alternatives, such as supercritical CO₂ or ionic liquids, can significantly reduce the environmental impact of the synthesis. researchgate.netacs.org

Development of Degradable Analogues: The inherent stability of the C-F bond leads to the persistence of many perfluorinated compounds in the environment. researchgate.netnih.govnih.gov Designing molecules with built-in "weak links," such as ether or ester groups, can facilitate their degradation. The trioxanonane backbone of the target molecule is a step in this direction.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. youtube.com Catalytic methods, such as those employing transition metal catalysts, often exhibit higher atom economy than stoichiometric reactions. wordpress.com

Energy Efficiency: Utilizing methods that operate at ambient temperature and pressure, such as some electrochemical and photocatalytic reactions, can reduce the energy consumption of the synthesis. youtube.com

Advanced Analytical and Spectroscopic Characterization of 1h,9h Perfluoro 2,5,8 Trioxanonane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 1H,9H-Perfluoro-2,5,8-trioxanonane. By analyzing the spectra from different nuclei (¹H, ¹³C, and ¹⁹F), a complete picture of the molecule's connectivity and environment can be assembled.

¹H, ¹³C, and ¹⁹F NMR for Structural Confirmation

One-dimensional NMR provides the foundational data for structural confirmation by identifying the unique chemical environments of the hydrogen, carbon, and fluorine atoms within the molecule.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing a single signal for the two equivalent protons at the termini of the molecule (CH F₂). This signal would theoretically appear as a triplet due to coupling with the two adjacent fluorine atoms on the same carbon (a ²J-coupling).

¹⁹F NMR: The ¹⁹F NMR spectrum provides the most detailed information due to the presence of multiple, distinct fluorine environments. Three primary signals are predicted, corresponding to the terminal -CHF₂ groups, the -OCF₂- groups, and the central -CF₂CF₂- group. The large chemical shift dispersion of ¹⁹F NMR allows for clear resolution of these signals. The fluorine atoms in the -CHF₂ group would appear as a doublet due to coupling with the geminal proton.

¹³C NMR: The ¹³C NMR spectrum will show distinct signals for each carbon environment. These signals will be split into multiplets due to one-bond and two-bond couplings with the attached fluorine atoms. For instance, the terminal carbon of the CHF₂ group would likely appear as a triplet.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | ~5.8 - 6.2 | Triplet | ²JHF ≈ 50-55 | H CF₂- |

| ¹⁹F | ~ -135 to -145 | Doublet | ²JFH ≈ 50-55 | HF₂ C- |

| ¹⁹F | ~ -85 to -95 | Multiplet | - | -OF₂ C- |

| ¹⁹F | ~ -80 to -90 | Multiplet | - | -O-CF₂-F₂ C-O- |

| ¹³C | ~ 110 - 120 | Triplet | ¹JCF ≈ 240-250 | C HF₂- |

| ¹³C | ~ 115 - 125 | Multiplet | - | -OC F₂- |

| ¹³C | ~ 118 - 128 | Multiplet | - | -O-CF₂-C F₂-O- |

Multi-dimensional NMR Techniques (e.g., COSY, HMQC)

Two-dimensional NMR techniques are employed to definitively establish the connectivity between atoms, confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): A ¹H-¹⁹F COSY experiment would be particularly informative. It would show a cross-peak connecting the proton signal to the fluorine signal of the terminal -CHF₂ group, providing direct evidence of their through-bond coupling and spatial proximity.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): These experiments reveal one-bond correlations between different nuclei.

A ¹H-¹³C HSQC would display a correlation peak between the proton signal and the carbon signal of the -C HF₂ group.

A ¹⁹F-¹³C HSQC would be instrumental in assigning the carbon signals to their corresponding fluorinated groups, showing correlations between each of the three distinct ¹⁹F signals and their directly attached carbon atoms.

Predicted 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Predicted Correlation |

| ¹H-¹⁹F COSY | ¹H (~6.0 ppm) | ¹⁹F (~-140 ppm) |

| ¹H-¹³C HSQC | ¹H (~6.0 ppm) | ¹³C (~115 ppm) |

| ¹⁹F-¹³C HSQC | ¹⁹F (~-140 ppm) | ¹³C (~115 ppm) |

| ¹⁹F-¹³C HSQC | ¹⁹F (~-90 ppm) | ¹³C (~120 ppm) |

| ¹⁹F-¹³C HSQC | ¹⁹F (~-85 ppm) | ¹³C (~123 ppm) |

Mass Spectrometry (MS) for Molecular and Fragment Identification

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns under different ionization conditions.

Electron Ionization (EI) and Chemical Ionization (CI) MS

These classic gas-phase ionization techniques provide fundamental information about the molecule's stability and fragmentation pathways.

Electron Ionization (EI): EI is a high-energy ionization technique that typically leads to extensive fragmentation. For this compound, the molecular ion peak ([M]⁺˙) is expected to be very weak or absent due to the instability of the parent ion. The resulting mass spectrum would be characterized by a series of fragment ions resulting from the cleavage of C-O and C-C bonds.

Chemical Ionization (CI): CI is a softer ionization method that results in less fragmentation. Using a reagent gas such as methane (B114726) (CH₄) or isobutane (B21531) (i-C₄H₁₀), a more prominent protonated molecule ([M+H]⁺) would be expected, which is crucial for confirming the molecular weight.

Predicted Mass Spectrometry Fragments (EI and CI) for this compound

| m/z (Predicted) | Ion Formula | Ionization Mode |

| 334 | [C₆H₂F₁₂O₃]⁺ | CI ([M+H]⁺) |

| 313 | [C₆HF₁₁O₃]⁺ | EI/CI ([M-F]⁺) |

| 183 | [C₃HF₆O]⁺ | EI |

| 167 | [C₃F₇]⁺ | EI |

| 117 | [C₂F₄O]⁺ | EI |

| 100 | [C₂F₄]⁺ | EI |

| 69 | [CF₃]⁺ | EI |

| 51 | [CHF₂]⁺ | EI |

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) MS

These atmospheric pressure ionization techniques are commonly coupled with liquid chromatography and are suitable for a wide range of compounds.

Electrospray Ionization (ESI): As a neutral and relatively nonpolar molecule, this compound is not expected to ionize efficiently by ESI in its pure form. However, in the presence of salts, it may be detected as an adduct with cations like sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺) in the positive ion mode. Negative ion mode is unlikely to produce a significant signal.

Atmospheric Pressure Chemical Ionization (APCI): APCI is generally more suitable for neutral molecules of moderate polarity and volatility. In positive ion mode, a strong signal for the protonated molecule ([M+H]⁺) is anticipated. Some in-source fragmentation may also occur, providing structural information.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is essential for confirming the elemental composition of the parent ion and its fragments with high precision, thereby providing a high degree of confidence in the compound's identification. The ability to measure mass to within a few parts per million (ppm) allows for the unambiguous determination of the chemical formula.

The calculated exact mass of the neutral molecule this compound is a fundamental parameter for its identification.

Calculated Exact Mass for this compound

| Parameter | Value |

| Molecular Formula | C₆H₂F₁₂O₃ |

| Monoisotopic Mass | 333.9836 u |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to investigate the vibrational modes of molecules. For perfluoroethers like this compound, these methods provide a unique fingerprint based on the vibrations of its chemical bonds.

The IR and Raman spectra of perfluoroethers are dominated by strong absorptions corresponding to the C-F and C-O-C stretching vibrations. The exact frequencies of these vibrations are sensitive to the molecular structure, including the chain length and the presence of any branching. Theoretical calculations, such as those based on Density Functional Theory (DFT), can be used to assign the observed vibrational bands to specific atomic motions within the molecule. nih.gov

Key Vibrational Modes for Perfluoroethers:

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

| C-F Stretch | 1100-1350 | Strong intensity in both IR and Raman spectra. The exact position depends on the number of fluorine atoms attached to the carbon. |

| C-O-C Stretch | 1000-1200 | Strong to medium intensity in IR, often weaker in Raman. Characteristic of the ether linkages. |

| CF₂ Scissoring | 700-900 | Medium to weak intensity. |

| CF₂ Wagging/Twisting | 500-700 | Medium to weak intensity. |

| C-C Stretch | 900-1100 | Often coupled with C-O and C-F vibrations, can be difficult to assign definitively. |

This table provides a generalized overview of expected vibrational modes for perfluoroethers. Specific values for this compound would require experimental data.

Chromatographic Separation Techniques

Chromatography is an essential tool for separating the components of a mixture. For the analysis of this compound, both gas and liquid chromatography techniques are employed, often coupled with mass spectrometry for definitive identification.

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS)

GC-MS is a primary method for the analysis of volatile and semi-volatile fluorinated compounds. nih.gov In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that allows for identification.

For fluorinated compounds, the choice of ionization technique is crucial, as traditional electron ionization (EI) can sometimes lead to extensive fragmentation and the absence of a molecular ion, making molecular weight determination difficult. jeol.com Field ionization (FI) is a softer ionization method that can be used to observe the molecular ion of volatile compounds. jeol.com

Liquid Chromatography (LC) Coupled with Mass Spectrometry (LC-MS)

LC-MS is the standard method for detecting a wide range of fluorinated compounds, including those that are not volatile enough for GC analysis. chromatographyonline.com LC separates compounds in a liquid mobile phase based on their affinity for a stationary phase. The use of fluorinated stationary phases in HPLC can provide enhanced selectivity for fluorinated analytes. chromatographyonline.com

Electrospray ionization (ESI) is a common ionization source used in LC-MS for polar and ionic compounds. nih.gov For complex matrices, online solid-phase extraction (SPE) can be coupled with LC-MS/MS to pre-concentrate the analytes and remove interferences. nih.gov

Advanced Hyphenated Techniques (e.g., GCxGC, LCxLC)

Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to conventional GC. nih.govchemistry-matters.com In GCxGC, two columns with different stationary phases are connected in series, providing a much higher peak capacity. This technique is particularly useful for the detailed characterization of complex mixtures of fluorinated compounds. nih.gov GCxGC coupled with high-resolution time-of-flight mass spectrometry (HRTOF-MS) allows for the reliable structural analysis of fluorohydrocarbons. nih.gov

Similarly, comprehensive two-dimensional liquid chromatography (LCxLC) provides enhanced separation for complex non-volatile samples.

X-ray Diffraction Studies for Solid-State Structural Analysis

While obtaining single crystals of perfluoroethers suitable for XRD can be challenging, studies on related fluorinated polymers have demonstrated the utility of this technique. researchgate.netnasa.gov The crystal structure of a compound can reveal details about intermolecular interactions, which influence properties such as melting point and density.

Thermogravimetric Analysis (TGA) for Thermal Stability Profiles

Thermogravimetric analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature. It is a primary method for determining the thermal stability of materials. For perfluoroalkylethers (PFAEs), TGA is used to determine their decomposition temperature, which is a critical parameter for high-temperature applications. nasa.gov

The thermal stability of PFAEs can be influenced by their molecular structure, with factors such as chain length and branching playing a role. nasa.gov TGA studies have shown that the decomposition of some perfluoroethers can be affected by the presence of impurities or catalytic materials. nasa.govscispace.com The mechanism of thermal decomposition can also be investigated by analyzing the gaseous products evolved during the TGA experiment, often using a coupled mass spectrometer. acs.orgnih.gov

Theoretical and Computational Chemistry Studies on 1h,9h Perfluoro 2,5,8 Trioxanonane

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of fluorinated ethers. These methods provide insights into molecular geometry, vibrational frequencies, and electronic properties that govern chemical behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool for studying the structures and properties of hydrofluoroethers (HFEs) and related compounds. By approximating the many-body electronic Schrödinger equation, DFT offers a balance between computational cost and accuracy.

Studies on various HFEs have utilized DFT to optimize molecular geometries and predict vibrational spectra. researchgate.net For instance, calculations using hybrid functionals like B3LYP with basis sets such as DZP++ have shown high reliability in reproducing experimental geometrical parameters and vibrational frequencies, with mean errors often below 2%. researchgate.net The choice of functional is critical; a comparative study on several HFEs (CH₃OCH₃, CH₃OCF₃, CHF₂OCHF₂, CF₃OCHF₂, and CH₃OCF₂CF₃) found the B3LYP/DZP++ method to be superior for both geometry optimization and frequency prediction. researchgate.net Such calculations are also used to predict Infrared (IR) absorption intensities, which can help in assessing the global warming potential of these compounds. researchgate.net

Furthermore, DFT calculations are instrumental in understanding the reactivity of fluorinated compounds. For example, dispersion-corrected DFT has been employed to investigate the adsorption of PFAS like perfluorooctanoic acid (PFOA) on surfaces, revealing details about adsorption energies, geometries, and charge transfer mechanisms. nih.gov These studies highlight how the functional groups and chain length of PFAS influence their interaction with other materials, a key aspect of their environmental fate and potential remediation strategies. nih.gov The dual descriptor, a measure of nucleophilicity and electrophilicity derived from DFT, has also been used to characterize the reactivity of molecules in condensed phases. ucla.edubohrium.comosti.govresearcher.life

| DFT Application on Analogous Fluorinated Ethers | Key Findings | Relevant Analogs Studied |

| Geometry Optimization | High accuracy in predicting bond lengths and angles, crucial for understanding molecular shape. | CH₃OCH₃, CH₃OCF₃, CHF₂OCHF₂, CF₃OCHF₂, CH₃OCF₂CF₃ |

| Vibrational Spectra Prediction | Reliable prediction of IR and Raman spectra, aiding in compound identification and characterization. | CH₃OCH₃, CH₃OCF₃, CHF₂OCHF₂, CF₃OCHF₂, CH₃OCF₂CF₃ |

| Electronic Properties | Calculation of electronic structure to understand charge distribution and reactivity. | Perfluorodecalin, Fluorinated Fullerenes |

| Reactivity and Adsorption | Elucidation of reaction mechanisms and surface interactions. | Perfluorooctanoic acid (PFOA), Perfluorobutanesulfonic acid (PFBS) |

Ab Initio Calculations for Molecular Properties

Ab initio calculations, which are based on first principles without empirical parameters, provide a high level of theory for determining molecular properties. These methods are particularly valuable for studying conformational analysis and developing accurate force fields for molecular simulations.

For instance, ab initio calculations at the LMP2/cc-pVTZ(-f)//HF/6-31G* level have been used to determine the conformational profiles of perfluoroalkanes like n-perfluorobutane and n-perfluoropentane. researchgate.net These studies reveal the presence of multiple energy minima, such as gauche and ortho conformers, which are critical for understanding the flexibility and packing of these molecules. researchgate.net The results from these high-level calculations are then used to parameterize classical force fields, such as the OPLS-AA force field, for use in larger-scale molecular simulations. researchgate.net

Ab initio molecular dynamics (AIMD) simulations, which combine ab initio electronic structure calculations with molecular dynamics, have been used to study the degradation of PFAS on mineral surfaces. nih.gov A study on PFOA degradation on γ-Al₂O₃ surfaces revealed that surface defects, such as oxygen vacancies, can facilitate ultrafast defluorination by breaking strong C-F bonds. nih.gov These simulations provide detailed, time-resolved mechanisms of chemical reactions at a quantum level. nih.gov

Molecular Dynamics (MD) Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique for studying the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into intermolecular interactions, conformational dynamics, and the collective behavior of materials.

Solvent-Solute Interactions in Non-Aqueous Systems

MD simulations are particularly useful for investigating the behavior of fluorinated compounds in solution. For example, simulations can elucidate the solvation structure of lithium ions in fluorinated ether electrolytes, which is crucial for the development of high-voltage lithium metal batteries. nih.gov Studies have shown that the degree and position of fluorination on the ether solvent molecule can significantly impact its ability to solvate lithium ions and its electrochemical stability. nih.govrsc.org

In the context of environmental science, MD simulations have been used to study the interactions between PFAS and various materials in water. acs.org For instance, simulations can predict the preferred adsorption sites of PFOA in fluorinated metal-organic frameworks (MOFs), helping to design materials for water purification. acs.org These simulations can also reveal how water molecules compete with PFAS for adsorption sites, providing a more complete picture of the separation process. acs.org

Simulation of Conformational Dynamics

The conformational dynamics of flexible molecules like perfluoropolyethers (PFPEs) are well-suited for study by MD simulations. These simulations can reveal how the polymer chains move and change shape over time, which is essential for understanding their properties as lubricants. scientific.netaip.org Coarse-grained models are often used in these simulations to represent the PFPEs, allowing for the study of larger systems and longer timescales. scientific.net

Nonequilibrium molecular dynamics (NEMD) simulations have been used to investigate the rheological properties of PFPEs under shear. aip.orgaip.org These studies have shown a strong dependence of shear viscosity on molecular architecture, such as molecular weight and the presence of functional endgroups. aip.orgaip.org The simulations can also visualize how the nanostructure of the PFPE is modified by flow, providing a link between molecular behavior and macroscopic properties. aip.org

| MD Simulation Application on Analogous Fluorinated Compounds | Key Insights | Systems Studied |

| Lubricant Behavior | Investigation of depletion, degradation, and rheology of lubricant films under stress. | Perfluoropolyethers (PFPEs) |

| Frictional Properties | Nanoscale frictional behavior of thin films between surfaces. | PFPE film between diamond-like-carbon coatings |

| Electrolyte Performance | Solvation structure and dynamics in battery electrolytes. | Fluorinated ether solvents for lithium metal batteries |

| Environmental Remediation | Adsorption and interaction with porous materials for water treatment. | PFOA in Metal-Organic Frameworks (MOFs) |

Predictive Modeling of Thermophysical and Transport Phenomena (excluding basic properties)

Predictive modeling plays a crucial role in the engineering applications of fluorinated ethers by enabling the estimation of their thermophysical and transport properties without the need for extensive experimentation. These models are often based on equations of state (EoS) that relate pressure, volume, and temperature.

For hydrofluoroethers (HFEs), which are considered alternatives to chlorofluorocarbons, accurate thermodynamic models are essential for designing efficient refrigeration and heat transfer systems. researchgate.net The Statistical Associating Fluid Theory (SAFT) and its variations, such as the soft-SAFT and SAFT-VR (Variable Range) approaches, have been successfully used to model the properties of HFEs. researchgate.netacs.org These models, which are based on molecular parameters, can accurately predict properties like density, vapor pressure, and even second-order derivative properties, which are critical for process simulation and design. acs.org

The development of these models often relies on a limited set of high-quality experimental data, such as high-pressure density and speed of sound measurements, to determine the characteristic molecular parameters. acs.org Once parameterized, the EoS can be used to predict a wide range of thermophysical properties over various conditions. researchgate.netacs.org This predictive capability is vital for the efficient screening and selection of new working fluids for various industrial applications. researchgate.net

Information regarding "1H,9H-Perfluoro-2,5,8-trioxanonane" is not available in the public domain.

Following a comprehensive investigation for scientific and technical data concerning the chemical compound This compound , it has been determined that there is a notable absence of publicly available research, literature, or specific application data for this exact substance. Extensive searches have been conducted to locate information regarding its potential applications in advanced materials science and engineering, as specified in the requested article outline.

The investigation included targeted searches for the integration of This compound into polymer matrices, its role as a specialty solvent in organic synthesis, and its use in high-performance lubricants. However, these inquiries did not yield any specific research findings, performance data, or detailed case studies directly related to this compound.

While general information on the broader class of per- and polyfluoroalkyl substances (PFAS) and perfluoroethers is available, this data does not specifically address the properties, synthesis, or application of This compound . The scientific literature that was retrieved focused on structurally similar but distinct compounds, which does not allow for a scientifically accurate and detailed discussion of the requested subject.

Given the lack of specific information, it is not possible to generate the requested article with the required level of detail, scientific accuracy, and adherence to the provided outline. The absence of data in the public domain suggests that This compound may not be a widely studied or commercially utilized compound, hence the scarcity of related publications.

No Publicly Available Research Data for this compound Applications

Following a comprehensive review of publicly available scientific literature and chemical databases, it has been determined that there is no specific research data available for the chemical compound This compound concerning its applications in advanced materials science, energy storage technologies, or surface modification and coating technologies.

Searches for this particular compound did not yield any studies detailing its use in the areas outlined in the requested article structure. While information exists for structurally related perfluorinated compounds, the explicit focus on "this compound" cannot be addressed with scientifically accurate and verifiable information.

The investigation included targeted searches for the compound's properties, such as volatility, thermal stability, and compatibility with advanced materials, as well as its potential role as an electrolyte component in batteries, in fuel cell materials, or in the formulation of hydrophobic and oleophobic coatings. None of these inquiries produced relevant results for the specified chemical.

Therefore, the generation of a detailed and informative article strictly adhering to the provided outline for This compound is not possible at this time due to the absence of published research on its applications.

Applications of 1h,9h Perfluoro 2,5,8 Trioxanonane in Advanced Materials Science and Engineering

Surface Modification and Coating Technologies

Anti-Fouling and Barrier Layer Applications

There is a significant gap in the scientific literature regarding the use of 1H,9H-Perfluoro-2,5,8-trioxanonane for anti-fouling and barrier layer applications. Perfluorinated compounds, in general, are recognized for their low surface energy, chemical inertness, and hydrophobic and oleophobic properties, which make them suitable candidates for creating surfaces that resist the adhesion of organisms (anti-fouling) and for forming protective barriers against moisture, gases, and chemicals. However, specific research findings, performance data, or case studies detailing the efficacy and application methods of this compound for these purposes could not be identified in the available resources.

Due to the absence of specific data, a data table on the performance of this compound in anti-fouling or barrier layer applications cannot be generated.

Research on Novel Microfluidic Systems Utilizing Perfluorinated Compounds

The use of perfluorinated compounds in microfluidic systems is an active area of research. These compounds are often employed as an immiscible continuous phase for droplet-based microfluidics, enabling the generation and manipulation of aqueous droplets as individual microreactors. Their high gas permeability is also advantageous for certain cell-based microfluidic applications.

However, a review of available research reveals no specific studies centered on the utilization of this compound within novel microfluidic systems. While general research on perfluorinated liquids in microfluidics is extensive, the focus is typically on other, more commonly available compounds. The unique properties and potential advantages or disadvantages of incorporating this compound into microfluidic devices remain an unexplored area in the public research domain.

Consequently, a data table summarizing research findings on novel microfluidic systems utilizing this compound cannot be compiled.

Environmental Research: Fate, Transport, and Transformation Mechanisms of 1h,9h Perfluoro 2,5,8 Trioxanonane

Environmental Occurrence and Distribution within Chemical Landscapes

The presence and movement of any chemical in the environment are fundamentally governed by its physical and chemical properties, release sources, and interactions with environmental media.

Direct detection and quantification of 1H,9H-Perfluoro-2,5,8-trioxanonane in various environmental samples are not widely reported in peer-reviewed literature, suggesting it is not a common target in routine environmental monitoring programs for PFAS. However, the analytical methods developed for other perfluoroether carboxylic acids (PFECAs) and related compounds are applicable.

Advanced analytical techniques are essential for the detection of fluorinated compounds in complex environmental matrices. The most common and effective method for analyzing PFAS, including fluoroethers, is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). anr.fr This technique offers high sensitivity and selectivity, allowing for the detection of trace levels of these compounds in water, soil, and biological samples. mdpi.com For emerging PFECAs, a single-lab validated quantitative method using LC-MS/MS has been developed for surface water, drinking water, and wastewater. nih.gov This methodology demonstrates that with appropriate analytical standards, accurate quantification is achievable.

Fluorine Nuclear Magnetic Resonance (¹⁹F-NMR) spectroscopy is an alternative and complementary technique. anr.fr ¹⁹F-NMR can provide a quantitative measure of total PFAS in a sample and can help in identifying unknown fluorinated compounds for which analytical standards are not available. nih.gov This method is less susceptible to matrix interference and can detect a broader range of PFAS, including neutral and unknown species. nih.gov

Solid-phase extraction (SPE) is a common sample preparation step to concentrate PFAS from aqueous samples and remove interfering substances before instrumental analysis. mdpi.com The choice of sorbent material, such as Oasis WAX, is critical for achieving good recovery rates for a wide range of PFAS. mdpi.com

Table 1: Analytical Methods for the Detection of Fluoroethers and Related PFAS

| Analytical Technique | Common Application | Advantages | Disadvantages |

|---|---|---|---|

| LC-MS/MS | Targeted quantification of known PFAS in water, soil, biota | High sensitivity and selectivity | Requires analytical standards for each compound |

| ¹⁹F-NMR | Total PFAS quantification, identification of unknown compounds | No standards needed for total fluorine, less matrix interference | Lower sensitivity than LC-MS/MS |

| GC-MS | Analysis of volatile PFAS | Suitable for volatile and semi-volatile compounds | Many PFAS are not amenable to GC without derivatization |

The global distribution of PFAS is a result of their persistence and mobility. Both atmospheric and oceanic transport play crucial roles in the long-range transport of these compounds from source regions to remote environments like the Arctic. ramboll.comnih.gov

Atmospheric Transport: Volatile and semi-volatile PFAS, including some fluoroethers, can be transported long distances in the atmosphere. researchgate.net Precursor compounds, such as fluorotelomer alcohols (FTOHs), are known to undergo long-range atmospheric transport and subsequently degrade to form more persistent perfluoroalkyl carboxylic acids (PFCAs). researchgate.netutoronto.canih.gov This atmospheric transport and degradation pathway is a significant source of PFAS contamination in remote regions. utoronto.canih.gov The atmospheric half-life of some FTOHs is estimated to be in the range of 10-20 days, allowing for transport across continents. researchgate.net Given its structure, this compound may have some volatility, suggesting that atmospheric transport could be a relevant pathway for its distribution.

Oceanic Transport: Ocean currents are another major pathway for the global distribution of water-soluble PFAS. url.edursc.org PFAS have been detected in oceans worldwide, from surface waters to the deep ocean. url.edursc.org The vertical transport of PFAS in the ocean is complex and can be influenced by processes such as eddy diffusion and the settling of organic matter to which PFAS can bind. url.edu While specific data for this compound is unavailable, its potential solubility in water suggests that it could be subject to oceanic transport.

Atmospheric Degradation Pathways

The persistence of PFAS in the atmosphere is determined by their reactivity towards atmospheric oxidants.

Direct photolysis, the breakdown of a molecule by direct absorption of light, is generally not a significant degradation pathway for many PFAS. morressier.com This is because the carbon-fluorine bond is exceptionally strong and does not easily break upon exposure to environmentally relevant wavelengths of UV light. However, some studies have shown that certain PFAS, particularly those with a carboxylate group, can undergo direct photolysis at shorter UV wavelengths (e.g., 222 nm), leading to the formation of shorter-chain PFCAs. acs.org For fluoroethers like this compound, significant direct photolytic degradation under normal atmospheric conditions is considered unlikely. morressier.com

The primary degradation pathway for many organic compounds in the troposphere is reaction with the hydroxyl radical (•OH), often referred to as the "detergent" of the atmosphere. wikipedia.org For perfluorinated compounds, the reaction rate with •OH is typically very slow due to the strength of the C-F bond. nih.gov However, the presence of hydrogen atoms in polyfluorinated compounds, such as in the -O-CFH- moiety found in some fluoroethers, can increase their reactivity towards •OH radicals. nih.gov

Studies on various fluoroethers have shown that the rate of reaction with •OH radicals is a key factor in determining their atmospheric lifetime. acs.org The reaction typically proceeds via H-atom abstraction. acs.org For polyfluoroalkyl ether acids containing an -O-CFH- group, the second-order rate constants for reaction with •OH have been measured to be in the range of (0.5 - 1.0) x 10⁶ M⁻¹s⁻¹. nih.gov In contrast, fully fluorinated perfluoroalkyl ether carboxylic acids (PFECAs) are much less reactive towards •OH. nih.gov Since this compound contains C-H bonds at the terminal carbons, it is expected to be susceptible to attack by hydroxyl radicals, initiating its atmospheric degradation.

Table 2: Reactivity of Selected PFAS with Hydroxyl Radicals (•OH)

| Compound/Class | Reactivity with •OH | Implication for Atmospheric Lifetime |

|---|---|---|

| Perfluoroalkyl acids (PFAAs) | Recalcitrant | Long atmospheric lifetime |

| Polyfluoroalkyl ether acids with -O-CFH- moiety | Reacts more slowly than some other polyfluorinated compounds nih.gov | Shorter atmospheric lifetime than PFAAs |

| 6:2 Fluorotelomer sulfonate (6:2 FTS) | Reacts readily nih.gov | Relatively short atmospheric lifetime |

The atmospheric degradation of PFAS can lead to the formation of a variety of stable transformation products. The degradation of larger PFAS molecules often results in the formation of shorter-chain, more water-soluble, and persistent PFCAs. utoronto.canih.gov

For example, the atmospheric oxidation of fluorotelomer alcohols (FTOHs) is a well-established source of PFCAs in the environment. researchgate.netutoronto.canih.gov The degradation process involves the formation of peroxy radicals and their subsequent reactions, which can lead to the "unzipping" of the carbon chain and the formation of a series of PFCAs. researchgate.net

In the case of fluoroethers, degradation initiated by hydroxyl radicals is expected to proceed through a cascade of reactions. The initial H-atom abstraction from this compound would form a carbon-centered radical. This radical would then react with molecular oxygen to form a peroxy radical. Subsequent reactions of this peroxy radical could lead to the cleavage of C-O or C-C bonds, ultimately resulting in the formation of smaller, more stable fluorinated compounds. While specific transformation products for this compound have not been identified in the literature, it is plausible that its degradation could lead to the formation of shorter-chain perfluorinated or polyfluorinated carboxylic and ether acids. The identification of these transformation products is crucial for a complete understanding of the environmental impact of the parent compound, as some transformation products can be more mobile or toxic than the original substance. nih.govnih.gov

Development of Environmental Analytical Methods for Monitoring and Assessment

The monitoring and assessment of any chemical in the environment are fundamentally reliant on the availability of robust and sensitive analytical methods. For emerging contaminants like this compound, the development of these methods is a critical first step in understanding their environmental behavior.

General Approaches and Potential Challenges

In the broader context of PFAS analysis, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. epa.govresearchgate.net This technique offers high sensitivity and selectivity, which are crucial for detecting the typically low concentrations of these compounds in environmental matrices such as water, soil, and biota. Sample preparation, most commonly through solid-phase extraction (SPE), is a critical preceding step to concentrate the analyte and remove interfering substances. researchgate.net

However, the successful application of these techniques to this compound would require specific optimization. Key considerations would include:

Selection of appropriate chromatographic columns and mobile phases to achieve separation from isomers and other co-contaminants.

Optimization of mass spectrometer parameters , including precursor and product ions, for unambiguous identification and quantification.

Development and validation of SPE protocols to ensure efficient extraction and recovery from various environmental media. The choice of sorbent material is particularly critical and would need to be tested specifically for this compound. researchgate.net

The availability of a certified analytical standard of this compound is a prerequisite for accurate quantification. epa.gov

The United States Environmental Protection Agency (US EPA) has developed several standardized methods for PFAS analysis in environmental media, such as EPA Method 1633 and EPA Method 537.1. epa.govbarr.comuseforesight.io These methods target a specific list of PFAS compounds; however, this compound is not currently included as a target analyte in these widely used methods. This exclusion underscores the nascent stage of research concerning this particular ether-PFAS.

Non-targeted and suspect screening approaches using high-resolution mass spectrometry (HRMS) are powerful tools for identifying new and emerging PFAS in the environment. epa.govnih.gov It is plausible that this compound could be detected through such screening, but subsequent identification and quantification would still necessitate the development of a specific analytical standard and method.

Current Research Status

A thorough review of available scientific literature reveals a lack of studies focused on the development of analytical methods for this compound. Research on ether-containing PFAS has often centered on other compounds like GenX (HFPO-DA) and ADONA. nih.govnih.gov While the analytical principles from these studies could potentially inform the development of a method for this compound, direct application without specific validation would be scientifically unsound.

The absence of dedicated analytical methods and, consequently, the lack of monitoring data, means that the environmental concentrations and behavior of this compound are currently unknown. This represents a significant knowledge gap in the broader effort to understand the environmental burden of the vast and diverse class of PFAS chemicals. Further research is imperative to develop and validate analytical techniques that will enable the monitoring and assessment of this and other understudied PFAS compounds.

Future Research Directions and Interdisciplinary Perspectives

Predictive Design of Next-Generation Perfluorinated Ethers

The predictive design of new molecules is a cornerstone of modern chemistry, aiming to tailor properties for specific applications while minimizing undesirable characteristics. For perfluorinated ethers like 1H,9H-Perfluoro-2,5,8-trioxanonane, future research will heavily rely on computational modeling to predict their physicochemical properties, such as boiling point, viscosity, and solvent capabilities. This in-silico approach accelerates the discovery of new compounds by simulating how structural modifications—like altering the chain length or the number and position of ether linkages—affect performance.

A key focus will be on structure-property relationships. For instance, the introduction of hydrogen atoms, as seen in this compound, is a recognized strategy to reduce the atmospheric lifetime of fluorinated compounds compared to their fully perfluorinated counterparts. newark.com Future predictive models will aim to fine-tune this balance, designing ethers that maintain desirable properties like thermal and chemical stability while enhancing their degradation pathways in the environment. newark.com The goal is to create a new generation of hydrofluoroethers with a minimal environmental footprint, moving away from the persistence associated with older PFAS.

Integration of Machine Learning and AI in Fluorine Chemistry Research

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize fluorine chemistry research. duke.edu These powerful computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the scope of traditional research methods. duke.edu For compounds like this compound, AI and ML can be applied to:

Accelerate Discovery: Generative models can propose novel molecular structures with desired properties, such as low global warming potential or specific solvency characteristics. mdpi.com This can significantly reduce the time and cost associated with synthesizing and testing new compounds.

Optimize Synthesis: ML algorithms can predict the optimal reaction conditions to synthesize perfluorinated ethers, improving yields and reducing waste. arxiv.org

Predict Properties: AI models can be trained to accurately forecast the physical, chemical, and toxicological properties of new fluorinated compounds based on their molecular structure, enabling a more rapid screening of potential candidates. mdpi.comarxiv.org

Recent studies have demonstrated the potential of ML models in predicting the properties of ionic liquids for separating fluorinated refrigerants, showcasing a pathway for similar applications in designing and selecting suitable perfluorinated ethers for various industrial uses. researchgate.net

Exploration of Sustainable Alternatives and Circular Economy Approaches

The development of sustainable alternatives to legacy PFAS is a major driver of current research. Hydrofluoroethers (HFEs) like this compound are considered part of this trend due to their lower ozone depletion potential and shorter atmospheric lifetimes compared to chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs). ontosight.aiyujichemtech.comscirea.org Future research will continue to explore HFEs as replacements in applications such as precision cleaning, heat transfer, and as solvents. newark.comlabinsights.nl

Beyond substitution, there is a growing emphasis on creating a circular economy for fluorochemicals. nih.gov This involves developing methods for the chemical recycling of fluorinated materials to recover valuable fluorine atoms, which can then be used to produce new chemicals. europa.eu This approach not only minimizes waste but also reduces the reliance on mining fluorspar, a finite resource. europa.eu Future research will likely investigate the feasibility of including hydrofluoroethers in such recycling loops.

Advanced Characterization of Nanoscale Interactions Involving Perfluorinated Compounds

Understanding the behavior of perfluorinated compounds at the nanoscale is crucial for their application in advanced materials and for assessing their environmental fate. Advanced characterization techniques are essential to probe these interactions. Future research in this area will likely involve:

Atomic Force Microscopy (AFM): To study the surface properties and interactions of materials coated with perfluorinated ethers at the nanoscale. scispace.com

Spectroscopy Techniques: Techniques like Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are used to characterize the structure and surface functionalization of nanomaterials incorporating fluorinated compounds. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This remains a key analytical tool for detecting and quantifying trace levels of perfluorinated compounds in various environmental matrices. nih.gov

These techniques will be vital in developing a deeper understanding of how compounds like this compound interact with different surfaces and biological systems, informing both their technological applications and environmental risk assessment.

Cross-Disciplinary Research at the Interface of Chemistry, Materials Science, and Environmental Science

Addressing the challenges and opportunities associated with fluorinated compounds requires a collaborative, cross-disciplinary approach. The future of research on this compound and related substances will be at the nexus of:

Chemistry: Focusing on the synthesis of novel fluorinated ethers with tailored properties and developing efficient, green production methods. scirea.orgrsc.org

Materials Science: Investigating the use of perfluorinated ethers in the formulation of advanced materials, such as high-performance polymers, coatings with non-stick and chemical resistant properties, and dielectric materials for electronics. rsc.orgwikipedia.orgfluorocarbon.co.uklorric.com

Environmental Science: Studying the environmental fate, transport, and potential impacts of these compounds, as well as developing strategies for their remediation and for building a circular economy. nih.govscholaris.ca

This integrated approach is essential to ensure that the development of new fluorinated compounds is conducted in a sustainable and responsible manner, balancing technological innovation with environmental stewardship. The collective expertise from these fields will be crucial in shaping the future of fluorinated materials and their role in a low-carbon, circular, and toxic-free economy. europa.eu

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.